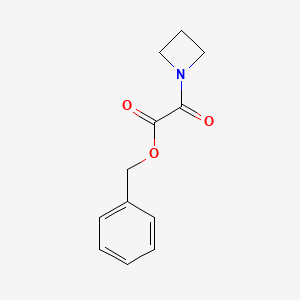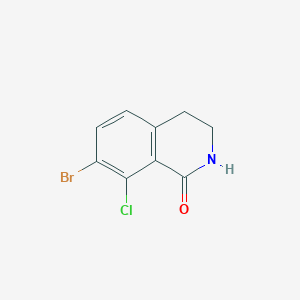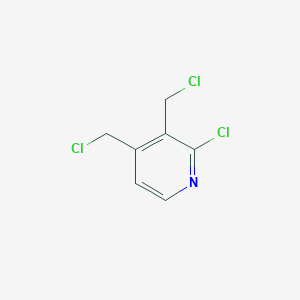
2-Chloro-3,4-bis(chloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,4-bis(chloromethyl)pyridine is an organohalide compound that consists of a pyridine core bearing three chlorine atoms and two chloromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-bis(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2-chloromethylpyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,4-bis(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and methylpyridine derivatives. These products have diverse applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,4-bis(chloromethyl)pyridine involves its ability to act as an alkylating agent. The chloromethyl groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This property is exploited in its use as a precursor for bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethylpyridine: This compound has a similar structure but lacks the additional chloromethyl group at the 4-position.
2,6-Bis(chloromethyl)pyridine: This compound has chloromethyl groups at the 2 and 6 positions, making it structurally similar but with different reactivity.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of chloromethyl groups, leading to different chemical properties and applications.
Uniqueness
2-Chloro-3,4-bis(chloromethyl)pyridine is unique due to the presence of two chloromethyl groups at adjacent positions on the pyridine ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate for the synthesis of various derivatives .
Propiedades
Fórmula molecular |
C7H6Cl3N |
|---|---|
Peso molecular |
210.5 g/mol |
Nombre IUPAC |
2-chloro-3,4-bis(chloromethyl)pyridine |
InChI |
InChI=1S/C7H6Cl3N/c8-3-5-1-2-11-7(10)6(5)4-9/h1-2H,3-4H2 |
Clave InChI |
WZWOPWZYHZRVQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1CCl)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


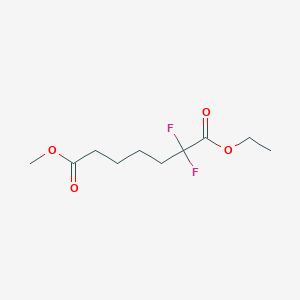

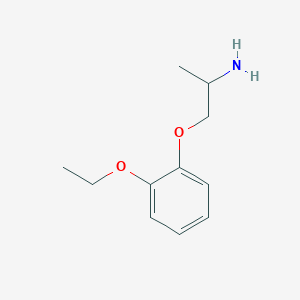
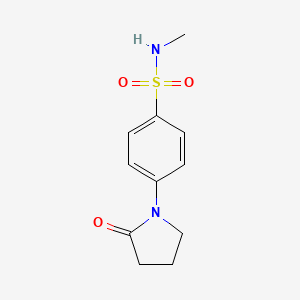

![3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13695251.png)

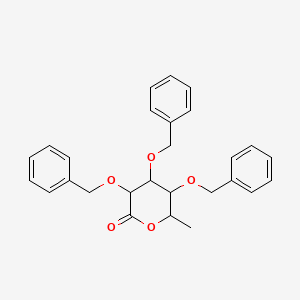
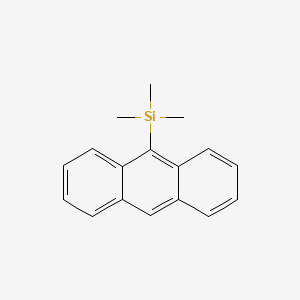
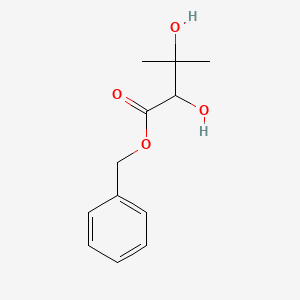
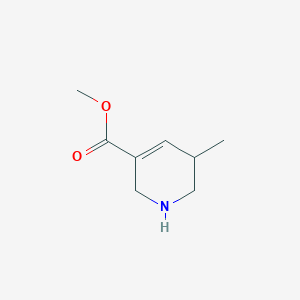
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B13695298.png)
